molecular formula C21H21ClN4O2S B10961109 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10961109
M. Wt: 428.9 g/mol
InChI Key: QSOULIYOXZERCB-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of indole, pyrazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. The indole intermediate can be synthesized through a Fischer indole synthesis, while the pyrazole intermediate can be prepared via a condensation reaction between hydrazine and a diketone. The final step involves the sulfonation of the pyrazole intermediate and subsequent coupling with the indole intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the chloro group on the indole ring, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen substitutions.

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide

InChI

InChI=1S/C21H21ClN4O2S/c1-14-21(15(2)26(25-14)18-6-4-3-5-7-18)29(27,28)24-11-10-16-13-23-20-9-8-17(22)12-19(16)20/h3-9,12-13,23-24H,10-11H2,1-2H3

InChI Key

QSOULIYOXZERCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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